molecular formula C11H12N2O2 B043257 6,7-Dimethoxy-2-methylquinoxaline CAS No. 143159-04-0

6,7-Dimethoxy-2-methylquinoxaline

Cat. No.: B043257
CAS No.: 143159-04-0
M. Wt: 204.22 g/mol
InChI Key: BGWJSTZPSPZPFY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methylquinoxaline is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is a derivative of quinoxaline, characterized by the presence of two methoxy groups at the 6 and 7 positions and a methyl group at the 2 position on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 6,7-dimethoxy-1,2-phenylenediamine with methylglyoxal under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the methoxy and methyl groups.

    6,7-Dimethoxyquinoxaline: Similar structure but without the methyl group at the 2 position.

    2-Methylquinoxaline: Lacks the methoxy groups at the 6 and 7 positions.

Uniqueness

6,7-Dimethoxy-2-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-dimethoxy-2-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWJSTZPSPZPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162328
Record name 6,7-Dimethoxy-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143159-04-0
Record name 6,7-Dimethoxy-2-methylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared using an adaptation of the published method of Tamao, et al. Tetrahedron, 1982, 38, 3347-3354. To a THF solution under argon is added 2-Chloro-6,7-dimethoxyquinoxaline (5 g, 26 mmol) and NiCl2 (dppp) (0.14 g, 0.26 mmol). The reaction mixture is cooled to 0° C., and a 3 M solution of MeMgBr in Et2O (13 mL, 39 mmol) is added portionwise. The reaction mixture is allowed to warm to room temperature, stirred for 1 hours then refluxed for 1.5 hours. The mixture is cooled, quenched with 10% HCl, stirred 10 minutes, then made basic with 5% NaOH. CH2Cl2 and H2O are added to the reaction, and the mixture stirred overnight. Additional CH2Cl, H2O, and NaCl are then added and the mixture is filtered. The resulting solution is poured into a separatory funnel, and the aqueous layers are washed 3× with CH2Cl2. The organic layers are combined, washed with brine, dried (MgSO4), concentrated onto silica gel, and chromatographed (50%-80% EtOAc/hexanes) to provide a orange solid (49% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6,7-dimethoxy-2-methylquinoxaline in the described research?

A1: this compound is not described as a target-interacting compound in this research. Instead, it serves as a crucial reagent in a liquid chromatographic fluorimetric assay for quantifying methylglyoxal. [] Essentially, it reacts with methylglyoxal to form a fluorescent derivative, which can then be separated and detected using chromatography.

Q2: Can you elaborate on the analytical method involving this compound mentioned in the research?

A2: The research focuses on developing a liquid chromatographic method with fluorescence detection. this compound is reacted with methylglyoxal, forming a fluorescent product. This product is then separated from other components in the sample using liquid chromatography. The separated product is then detected by a fluorescence detector, allowing for the quantification of methylglyoxal based on the intensity of the fluorescence signal. []

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